Methyl 4-chloro-7-methoxyquinoline-2-carboxylate
Overview
Description
“Methyl 4-chloro-7-methoxyquinoline-2-carboxylate” is an organic compound with a distinctive heterocyclic chemical structure. It has a CAS Number of 1133115-50-0 and a molecular weight of 251.67 . The IUPAC name for this compound is methyl 4-chloro-7-methoxy-2-quinolinecarboxylate .
Molecular Structure Analysis
The molecular formula of “Methyl 4-chloro-7-methoxyquinoline-2-carboxylate” is C12H10ClNO3 . The InChI Code for this compound is 1S/C12H10ClNO3/c1-16-7-3-4-8-9 (13)6-11 (12 (15)17-2)14-10 (8)5-7/h3-6H,1-2H3 .Scientific Research Applications
Synthesis and Design of Combinatorial Libraries
Methyl 4-chloro-7-methoxyquinoline-2-carboxylate is involved in the synthesis of various quinoline derivatives. A study by Kovalenko et al. (2020) explored the methylation of a related compound, leading to the formation of several methylated products. These compounds were evaluated for their potential as inhibitors of Hepatitis B Virus replication, suggesting their use in designing combinatorial libraries for antiviral drug discovery (Kovalenko et al., 2020).
Antimicrobial Properties
Rana, Mistry, and Desai (2008) synthesized derivatives of 2-chloro-7-methoxyquinoline and tested them for their antibacterial and antifungal activities. Their findings indicate the potential of such compounds in developing new antimicrobial agents (Rana, Mistry, & Desai, 2008).
Chemical Synthesis and Optimization
Jiang Jia-mei (2010) reported the synthesis of 4-Chloro-8-methoxyquinoline, a related compound, from basic chemicals, demonstrating the feasibility of synthesizing such compounds for various applications (Jiang Jia-mei, 2010).
Application in Heck Reaction
Ture et al. (2011) utilized a compound related to Methyl 4-chloro-7-methoxyquinoline-2-carboxylate in the Heck reaction, a process used in organic chemistry to couple aryl halides with alkenes. This demonstrates the compound's utility in complex organic synthesis processes (Ture et al., 2011).
Novel Synthesis Methods
Kovalenko et al. (2019) described a novel synthesis method for a related compound, indicating the ongoing research in developing more efficient synthesis techniques for quinoline derivatives (Kovalenko et al., 2019).
Analytical and Spectroscopic Studies
Zheng et al. (2009) developed an improved synthesis method for 1-Chloro-6-methoxy-isoquinolin-3-ol, showing the importance of such compounds in analytical and spectroscopic studies (Zheng et al., 2009).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Methyl 4-chloro-7-methoxyquinoline-2-carboxylate is primarily used in the synthesis of pharmaceutical compounds . It is particularly used in the preparation of Lenvatinib, a multi-targeted tyrosine kinase (RTK) inhibitor . The primary targets of this compound are therefore the RTKs involved in angiogenesis and oncogenic signaling pathways .
Mode of Action
The compound interacts with its targets, the RTKs, by inhibiting their kinase activity . This inhibition disrupts the signaling pathways associated with angiogenesis and oncogenesis, leading to a reduction in tumor growth and vascularization .
Biochemical Pathways
The compound affects the biochemical pathways associated with angiogenesis and oncogenesis . By inhibiting the kinase activity of RTKs, it disrupts the signaling pathways that promote the growth and proliferation of cancer cells . The downstream effects include a reduction in tumor growth and vascularization .
Result of Action
The result of the compound’s action is a reduction in tumor growth and vascularization . By inhibiting the kinase activity of RTKs, it disrupts the signaling pathways that promote the growth and proliferation of cancer cells . This leads to a decrease in the growth and spread of tumors .
properties
IUPAC Name |
methyl 4-chloro-7-methoxyquinoline-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-16-7-3-4-8-9(13)6-11(12(15)17-2)14-10(8)5-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOZREHULJJZJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=N2)C(=O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674822 | |
Record name | Methyl 4-chloro-7-methoxyquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1133115-50-0 | |
Record name | Methyl 4-chloro-7-methoxyquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.